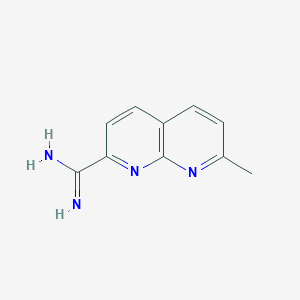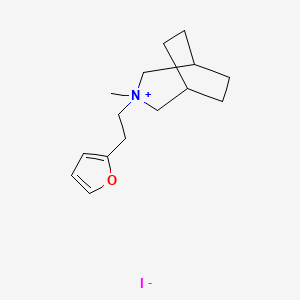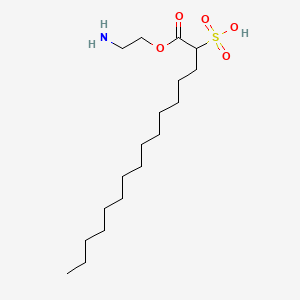
Methanesulfonate;1-methyl-3-propyl-1,2-dihydroimidazol-1-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanesulfonate;1-methyl-3-propyl-1,2-dihydroimidazol-1-ium is a compound that belongs to the class of imidazolium-based ionic liquids These compounds are known for their unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonate;1-methyl-3-propyl-1,2-dihydroimidazol-1-ium typically involves the reaction of 1-methylimidazole with 1-bromopropane to form 1-methyl-3-propylimidazolium bromide. This intermediate is then reacted with methanesulfonic acid to yield the final product. The reaction conditions usually involve heating the reactants under reflux in an appropriate solvent, such as acetonitrile or ethanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using techniques such as recrystallization or distillation .
Análisis De Reacciones Químicas
Types of Reactions
Methanesulfonate;1-methyl-3-propyl-1,2-dihydroimidazol-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride; reactions are usually performed in solvents like ethanol or methanol.
Substitution: Various nucleophiles such as halides, thiols, or amines; reactions are conducted in polar solvents like acetonitrile.
Major Products Formed
Oxidation: Oxidized derivatives of the imidazolium ring.
Reduction: Reduced forms of the imidazolium compound.
Substitution: Substituted imidazolium compounds with different functional groups.
Aplicaciones Científicas De Investigación
Methanesulfonate;1-methyl-3-propyl-1,2-dihydroimidazol-1-ium has a wide range of scientific research applications:
Chemistry: Used as a solvent and catalyst in various organic reactions due to its ionic liquid properties.
Biology: Employed in the extraction and stabilization of biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Mecanismo De Acción
The mechanism of action of Methanesulfonate;1-methyl-3-propyl-1,2-dihydroimidazol-1-ium involves its interaction with various molecular targets. The compound can disrupt cell membranes, leading to cell lysis and death. It can also interact with enzymes and proteins, inhibiting their activity and leading to antimicrobial effects. The exact pathways involved depend on the specific application and the target organism or molecule .
Comparación Con Compuestos Similares
Similar Compounds
- 1-ethyl-3-methylimidazolium methanesulfonate
- 1-butyl-3-methylimidazolium methanesulfonate
- 1-hexyl-3-methylimidazolium methanesulfonate
Uniqueness
Methanesulfonate;1-methyl-3-propyl-1,2-dihydroimidazol-1-ium is unique due to its specific alkyl chain length, which imparts distinct solubility and thermal properties compared to other imidazolium-based ionic liquids. This makes it particularly suitable for certain applications, such as in electrochemical devices and as a solvent for specific organic reactions .
Propiedades
Fórmula molecular |
C8H18N2O3S |
|---|---|
Peso molecular |
222.31 g/mol |
Nombre IUPAC |
methanesulfonate;1-methyl-3-propyl-1,2-dihydroimidazol-1-ium |
InChI |
InChI=1S/C7H14N2.CH4O3S/c1-3-4-9-6-5-8(2)7-9;1-5(2,3)4/h5-6H,3-4,7H2,1-2H3;1H3,(H,2,3,4) |
Clave InChI |
GPJMFSUXLZGWOB-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C[NH+](C=C1)C.CS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


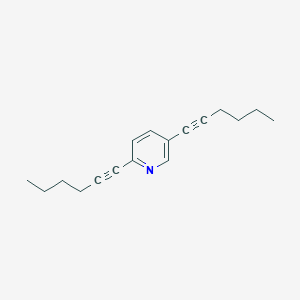
![1-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]propan-2-ol](/img/structure/B13757991.png)
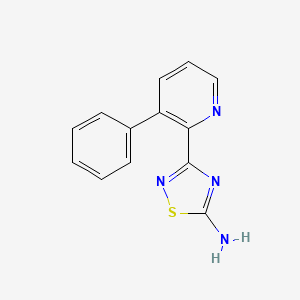
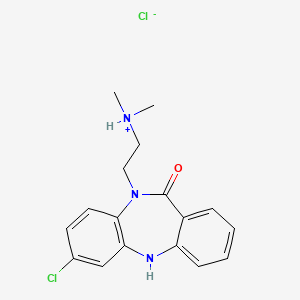
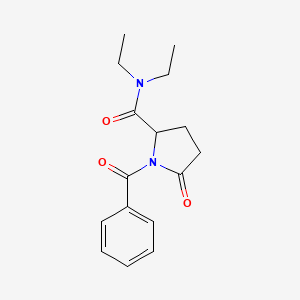


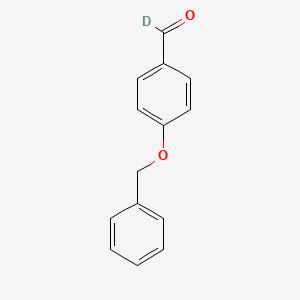
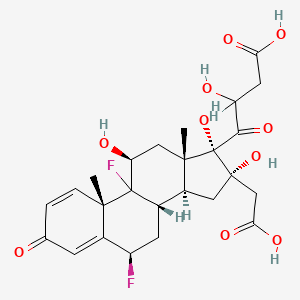

![Octadecanamide, N-[2-[(2-cyanoethyl)[2-[(2-cyanoethyl)amino]ethyl]amino]ethyl]-](/img/structure/B13758041.png)
